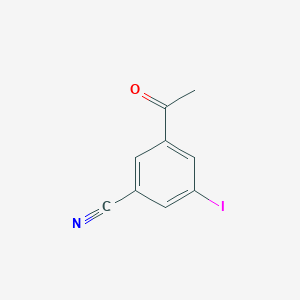

3-Acetyl-5-iodobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6INO |

|---|---|

Molecular Weight |

271.05 g/mol |

IUPAC Name |

3-acetyl-5-iodobenzonitrile |

InChI |

InChI=1S/C9H6INO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |

InChI Key |

RLSBDJHSGCSDQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C#N)I |

Origin of Product |

United States |

Contextualization Within Halogenated Arenes and Benzonitriles Chemistry

The chemical identity of 3-acetyl-5-iodobenzonitrile is best understood by examining its constituent functional groups and their placement within the broader categories of halogenated arenes and benzonitriles.

Halogenated Arenes are aromatic compounds containing one or more halogen atoms. They are fundamental in organic synthesis, largely because the halogen atom (in this case, iodine) can act as a leaving group in a variety of cross-coupling reactions. rsc.orgthieme-connect.com These reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl > F, making iodoarenes like this compound particularly reactive and useful intermediates. nih.gov The presence of halogens is a cornerstone of modern synthesis, indispensable for creating pharmaceuticals, agrochemicals, and advanced materials. rsc.org

Benzonitriles , which are compounds containing a cyano (-C≡N) group attached to a benzene (B151609) ring, are also highly versatile synthetic precursors. wikipedia.orgresearchgate.net The nitrile group is a valuable functional moiety for several reasons:

It is relatively stable to many reaction conditions, allowing for modifications elsewhere on the molecule.

It can be transformed into a variety of other functional groups, including amines (via reduction), carboxylic acids (via hydrolysis), and amides. wikipedia.org

The nitrile's strong electron-withdrawing nature can influence the reactivity of the aromatic ring.

It can participate in cycloaddition reactions and act as a directing group in C-H bond functionalization. researchgate.net

By combining these features, this compound emerges as a compound that capitalizes on the well-established chemistries of both iodoarenes and benzonitriles.

Strategic Importance As a Multifunctionalized Aromatic Building Block

The strategic value of 3-acetyl-5-iodobenzonitrile lies in its nature as a multifunctionalized aromatic building block. cymitquimica.comsigmaaldrich.com Organic building blocks are essential components for the assembly of more intricate molecular architectures. sigmaaldrich.com The presence of three distinct and synthetically valuable functional groups—acetyl, iodo, and cyano—on a single aromatic scaffold allows for a programmed, stepwise, and selective functionalization.

The differential reactivity of these groups is key:

The iodo group is the most labile site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of new aryl, alkyl, or alkynyl substituents at this position.

The acetyl group (a ketone) provides a handle for a different set of transformations. It can undergo nucleophilic addition, condensation reactions to form heterocycles, or be modified through oxidation (e.g., Baeyer-Villiger oxidation) or reduction.

The nitrile group offers a third, orthogonal site for chemical modification, often under conditions that would not affect the other two groups, such as acidic or basic hydrolysis to form a carboxylic acid or reduction to an amine. wikipedia.org

This trifunctional nature allows chemists to use this compound as a linchpin, sequentially introducing diversity at three different points on the aromatic ring. This approach is highly efficient for generating libraries of related compounds, a common strategy in medicinal chemistry and materials science for optimizing the properties of a lead molecule. openmedicinalchemistryjournal.comresearchgate.net

Overview of Key Research Trajectories and Academic Significance

Strategies for the Regioselective Installation of the Iodide Moiety

The placement of the iodine atom at the C-5 position of the benzonitrile (B105546) ring is a critical step in the synthesis of the target molecule. This requires regioselective control, which can be achieved through several sophisticated synthetic strategies.

Electrophilic Iodination Approaches in Substituted Arenes

Direct iodination of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. However, iodine itself is generally unreactive towards benzene (B151609) and its derivatives. ntu.edu.sgorgoreview.com To achieve iodination, an oxidizing agent is typically required to convert molecular iodine into a more potent electrophilic species, such as the iodonium (B1229267) ion (I+). ntu.edu.sgorgoreview.com Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, and copper salts like CuCl2. ntu.edu.sgorgoreview.com

For substituted benzenes, the directing effects of the existing substituents play a crucial role in determining the position of iodination. In the case of a precursor like 3-acetylbenzonitrile (B155718), the acetyl and nitrile groups are both electron-withdrawing and meta-directing. msu.edunih.gov This intrinsic directing effect would favor the introduction of an electrophile at the C-5 position, making electrophilic iodination a viable strategy for the synthesis of this compound.

The reactivity of the aromatic ring is a key consideration. While highly activated systems like phenols and anilines can be readily iodinated, less reactive substrates may require more potent iodinating agents like iodine monochloride (ICl). msu.edulibretexts.org

Halogen Exchange Reactions for Aryl Iodide Formation

Halogen exchange, also known as the Finkelstein reaction, provides an alternative route to aryl iodides from other aryl halides, most commonly aryl bromides. gla.ac.uk This transformation is often catalyzed by copper(I) or nickel salts. gla.ac.uk The first general method for the copper-catalyzed iodination of aryl bromides was reported by Klapars and Buchwald, which utilized a diamine ligand. gla.ac.uk

This strategy offers a powerful tool for introducing iodine, especially when direct iodination is not feasible or gives poor regioselectivity. The success of the reaction can be influenced by the choice of solvent, with dioxane sometimes proving more effective than the more commonly used DMF. gla.ac.uk However, these reactions can require high temperatures and long reaction times. gla.ac.uk

Directed Metalation Strategies and Subsequent Iodination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This method involves the use of a directed metalation group (DMG) which complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile, such as iodine, to introduce the desired substituent with high regioselectivity.

A wide range of functional groups can act as DMGs, including amides, carbamates, and sulfonamides. organic-chemistry.org While the nitrile group itself can act as a moderate DMG, the presence of the acetyl group in 3-acetylbenzonitrile would likely complicate a standard DoM approach due to the reactivity of the acetyl group's carbonyl with the organolithium reagent. However, strategic application of DoM on a precursor molecule before the introduction of the acetyl group could be a viable pathway.

Selective Introduction and Modification of Nitrile and Acetyl Functional Groups

The synthesis of this compound also hinges on the effective introduction of the nitrile and acetyl groups onto the aromatic scaffold.

Introduction of the Nitrile Group in Aromatic Systems

Aromatic nitriles are crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. numberanalytics.com The nitrile group can be introduced into an aromatic system through several established methods.

One of the most classic and reliable methods is the Sandmeyer reaction . numberanalytics.comthermofisher.comwikipedia.org This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding aryl nitrile. thermofisher.commasterorganicchemistry.com This method is widely applicable and has been used in the synthesis of numerous complex molecules. thermofisher.combohrium.com

Another important method is the Rosenmund-von Braun reaction , which involves the reaction of an aryl halide with copper(I) cyanide, often at elevated temperatures. Transition metal-catalyzed cyanation reactions, using catalysts based on palladium, nickel, or copper, have emerged as powerful alternatives, often proceeding under milder conditions with higher yields and a broader substrate scope. numberanalytics.com

| Reaction Name | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | Primary Aromatic Amine | 1. NaNO₂, aq. HX 2. CuCN | Forms a diazonium salt intermediate. thermofisher.commasterorganicchemistry.com |

| Rosenmund-von Braun Reaction | Aryl Halide | CuCN | Typically requires high temperatures. |

| Metal-Catalyzed Cyanation | Aryl Halide/Triflate | Cyanide source, Metal catalyst (e.g., Pd, Ni, Cu) | Often proceeds under milder conditions. numberanalytics.com |

Introduction of the Acetyl Group via Acylation Reactions

The introduction of an acetyl group onto an aromatic ring is most commonly achieved through the Friedel-Crafts acylation reaction . studymind.co.uklibretexts.org This electrophilic aromatic substitution involves reacting the aromatic compound with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). studymind.co.uknrochemistry.comnumberanalytics.com

A key advantage of Friedel-Crafts acylation is that the introduced acyl group is deactivating, which prevents further acylation of the product. libretexts.orgnrochemistry.com This is in contrast to Friedel-Crafts alkylation, which often suffers from polyalkylation. libretexts.org

The choice of catalyst can significantly impact the reaction's efficiency. While AlCl₃ is highly effective, other Lewis acids like ferric chloride (FeCl₃) and boron trifluoride (BF₃) can also be used. numberanalytics.com In some cases, solid acid catalysts like zeolites have been employed for the acetylation of aromatic ethers. cardiff.ac.uk

It is important to note that Friedel-Crafts reactions have limitations. They are generally unsuccessful on aromatic rings bearing strongly deactivating groups or basic amino groups that can react with the Lewis acid catalyst. libretexts.orglibretexts.org

| Catalyst | Typical Acylating Agent | Key Features |

| AlCl₃ | Acetyl chloride, Acetic anhydride | Highly effective but can be moisture-sensitive. studymind.co.uknumberanalytics.com |

| FeCl₃ | Acetyl chloride, Acetic anhydride | A viable alternative to AlCl₃. numberanalytics.com |

| Zeolites (e.g., Hβ, HY) | Acetic anhydride | Can be used as reusable solid acid catalysts, particularly for activated systems. cardiff.ac.uk |

Catalytic Systems and Reaction Optimization in Synthesis

The efficient synthesis of this compound itself, typically via iodination of 3-acetylbenzonitrile, heavily relies on the development of advanced catalytic systems and meticulous optimization of reaction parameters.

Exploration of Transition Metal Catalysis in C-I Bond Formation

While electrophilic aromatic iodination can be achieved with various reagents, transition metal catalysis offers a milder and often more selective route to form the crucial C-I bond. Palladium and copper complexes are the most widely explored catalysts for the halogenation of aryl compounds. ulaval.camdpi.com The general mechanism for a palladium-catalyzed iodination involves the oxidative addition of an iodine source to the Pd(0) catalyst, followed by reaction with the aromatic substrate and subsequent reductive elimination to yield the iodinated product and regenerate the catalyst. acs.org Copper-catalyzed methods, often requiring ligands, are also effective and provide a more economical alternative. arabjchem.org The choice of metal can influence reaction scope and functional group tolerance. mdpi.com

Ligand Design and Catalyst Loading Optimization

The performance of a transition metal catalyst is intrinsically linked to the ligands coordinating the metal center. acs.org Ligands modulate the catalyst's electronic properties, steric environment, and stability, thereby influencing its activity and selectivity. For C-I bond formation, common ligands include phosphines (e.g., PPh₃, Xantphos) and N-heterocyclic carbenes (NHCs) for palladium, and nitrogen-based ligands like 1,10-phenanthroline (B135089) or picolinic acid for copper and nickel catalysts. arabjchem.orgnih.gov

Optimizing catalyst loading is a critical aspect of process development, balancing reaction efficiency with cost and sustainability. High yields are often achievable with catalyst loadings of less than 1 mol%. uni-regensburg.de

Table 1: Effect of Ligand and Catalyst Loading on a Model Aryl Iodination Reaction Data is illustrative and based on typical findings in the literature for similar cross-coupling reactions.

| Catalyst System | Ligand | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | 2.0 | >95 | 4 |

| Pd₂(dba)₃ | Xantphos | 1.0 | 92 | 8 |

| PdCl₂(PPh₃)₂ | PPh₃ | 5.0 | 85 | 12 |

| CuI | 1,10-Phenanthroline | 10.0 | 78 | 24 |

Solvent Effects and Reaction Parameter Tuning

Table 2: Influence of Solvent on a Model Palladium-Catalyzed Coupling Reaction Data is illustrative and based on general principles.

| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Relative Rate |

|---|---|---|---|

| Toluene | 2.4 | 110 | Low |

| Tetrahydrofuran (THF) | 7.6 | 66 | Moderate |

| Acetonitrile | 37.5 | 82 | High |

| N,N-Dimethylformamide (DMF) | 36.7 | 100-150 | Very High |

Green Chemistry Principles in this compound Production

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves using safer solvents, reducing energy consumption, and designing more efficient reactions. rsc.org

Sustainable Solvent Systems and Reaction Media

The reliance on petroleum-based, volatile organic compounds (VOCs) as solvents is a major environmental concern in chemical production. researchgate.net Research into sustainable alternatives for the synthesis of compounds like this compound is an active area. numberanalytics.com

Promising green solvent systems include:

Bio-based Solvents: Solvents derived from renewable biomass, such as Cyrene™ (dihydrolevoglucosenone), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and various bio-alcohols, are gaining traction as replacements for toxic polar aprotic solvents like DMF and NMP. researchgate.netresearchgate.nethud.ac.uk

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can also enhance catalyst stability and recyclability. numberanalytics.com

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a lower melting point than the individual components. numberanalytics.com They are often biodegradable, non-toxic, and inexpensive.

Aqueous Media: Performing reactions in water, often with the aid of surfactants like TPGS-750-M to form micelles, represents a highly sustainable approach. nih.govacs.org This strategy has been successfully applied to nickel-catalyzed cross-coupling reactions. nih.gov

The adoption of these green solvent systems can significantly reduce the environmental footprint of producing this compound and other fine chemicals. numberanalytics.comnewcastle.edu.au

Energy-Efficient Synthesis Protocols (e.g., Flow Chemistry)

Energy efficiency in chemical synthesis is a key aspect of green chemistry, aiming to reduce the environmental and economic costs of production. tojqi.net Modern techniques such as flow chemistry, microwave-assisted synthesis, and photocatalysis offer significant energy savings compared to conventional methods that often rely on prolonged heating and cooling cycles in batch reactors.

Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates. ispe.orgrsc.org In a flow process, reagents are pumped through a network of tubes or microreactors where the reaction occurs. beilstein-journals.org This methodology offers superior heat and mass transfer, allowing for precise temperature control and reducing the energy required to heat and cool large reaction vessels. rsc.org Reactions in flow are often faster and cleaner than their batch counterparts. nih.govbeilstein-journals.org For the synthesis of functionalized benzonitriles, flow chemistry can enable rapid and safe reactions, even for processes that are highly exothermic or involve hazardous reagents. nih.govrhhz.net For instance, a continuous-flow process for the synthesis of nitriles from aldehydes via a Schmidt reaction has been developed, demonstrating high yields and rapid reaction times, which greatly improves safety and scalability. rhhz.net

The application of flow chemistry to the synthesis of a molecule like this compound could involve the continuous and controlled reaction of precursors in a heated or irradiated microreactor. This approach would likely lead to a significant reduction in reaction time and energy consumption compared to traditional batch synthesis. mdpi.com The enhanced safety of flow systems is particularly advantageous when dealing with potentially hazardous reagents that might be used in the synthesis of halogenated aromatic compounds. rsc.org

Below is a comparative table illustrating the potential advantages of a flow chemistry approach over traditional batch synthesis for a generic aromatic functionalization reaction.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours to Days | Seconds to Minutes rhhz.netmdpi.com |

| Energy Consumption | High (heating/cooling large vessels) | Low (localized heating of small volumes) tojqi.net |

| Heat Transfer | Poor and uneven | Excellent and uniform rsc.org |

| Safety | Risk of thermal runaway, exposure to hazardous reagents | Enhanced safety, containment of hazardous intermediates rsc.orgrhhz.net |

| Scalability | Difficult and non-linear | Straightforward (numbering-up or longer run times) nih.govbeilstein-journals.org |

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comwikipedia.orgrsc.org High atom economy is crucial for minimizing waste and creating more sustainable chemical processes. ispe.orgjocpr.com In the synthesis of fine chemicals and pharmaceuticals, where multi-step syntheses are common, the generation of significant amounts of waste is a major concern. researchgate.net

Strategies to improve atom economy and minimize waste in the synthesis of a compound like this compound would focus on designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. ispe.org This involves choosing reaction types that are inherently atom-economical, such as addition reactions, and avoiding the use of stoichiometric reagents that are not incorporated into the final product. wikipedia.org

Key strategies for waste minimization include:

Catalysis: The use of catalysts, including biocatalysts, can enable reactions with higher selectivity and efficiency, reducing the formation of byproducts. ispe.orgijsra.net Catalytic reactions are often more atom-economical than stoichiometric alternatives.

Solvent Selection and Recycling: Choosing greener, less toxic solvents, or minimizing their use altogether, is a critical aspect of waste reduction. jddhs.comemergingpub.com The development of processes that allow for solvent recovery and recycling can significantly reduce the environmental impact of a synthesis.

Process Intensification: By optimizing reaction conditions and using technologies like flow chemistry, the formation of byproducts can be minimized, leading to cleaner reaction profiles and less waste generated during purification. ispe.orgemergingpub.com

The following table outlines common reaction types and their general atom economy, providing a framework for designing a more sustainable synthesis of this compound.

| Reaction Type | General Atom Economy | Example |

| Addition | 100% | Diels-Alder Reaction |

| Rearrangement | 100% | Claisen Rearrangement |

| Substitution | < 100% | Nucleophilic Aromatic Substitution |

| Elimination | < 100% | Dehydration of an Alcohol |

| Wittig Reaction | Low | Formation of an alkene from an aldehyde/ketone wikipedia.org |

Process Development and Scale-Up Considerations in Research

The transition of a synthetic route from a laboratory research setting to a larger, pilot-plant or industrial scale presents numerous challenges. acs.org For a specialized molecule like this compound, which may serve as a crucial intermediate in the synthesis of pharmaceuticals or other high-value materials, careful process development is essential. bldpharm.com

Key considerations in the process development and scale-up of halogenated aromatic compounds include:

Route Scouting and Optimization: The initial synthetic route developed in a research lab may not be suitable for large-scale production due to factors such as cost of reagents, safety concerns, or scalability issues. Process development often involves exploring alternative synthetic pathways to identify the most efficient, robust, and cost-effective route. blazingprojects.com

Safety and Hazard Analysis: A thorough evaluation of the potential hazards associated with all reagents, intermediates, and reaction conditions is critical. This includes assessing toxicity, flammability, and the potential for runaway reactions. rsc.org

Impurity Profiling: Identifying and characterizing all impurities and byproducts is essential for ensuring the quality and purity of the final product. This information is crucial for developing effective purification methods.

Technology Transfer: The use of modern technologies such as continuous flow reactors or microwave-assisted synthesis during the research phase can facilitate a smoother transition to larger-scale manufacturing. ispe.orgacs.org Flow chemistry, with its inherent scalability, can often simplify the scale-up process compared to traditional batch methods. nih.govbeilstein-journals.org The scale-up of photochemical reactions, which can be challenging in batch due to light penetration issues, is also often more straightforward in a flow system. nih.govbeilstein-journals.orgbohrium.com

The development of a scalable synthesis for this compound would require a multidisciplinary approach, integrating aspects of synthetic chemistry, chemical engineering, and analytical chemistry to ensure a safe, efficient, and reproducible process.

Cross-Coupling Reactions Involving the Aryl Iodide Substrate

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a transition metal catalyst, most commonly palladium.

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecular architectures from simple precursors. The aryl iodide moiety of this compound is highly reactive towards the initial oxidative addition step in the catalytic cycles of these reactions. mdpi.comprinceton.edu

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.comfishersci.ielibretexts.org This reaction is widely used in the pharmaceutical and materials science industries due to its mild conditions and tolerance of a wide range of functional groups. mdpi.com

A detailed search of scientific literature did not yield specific examples or detailed research findings for the Suzuki-Miyaura coupling reaction of this compound.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free methods have also been developed to prevent the undesirable homocoupling of alkynes. chim.itnih.gov This method is instrumental in the synthesis of conjugated enynes and arylalkynes. lucp.net

While the aryl iodide of this compound is an ideal substrate for this transformation, a specific examination of the literature did not reveal documented examples of its use in Sonogashira coupling reactions.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. princeton.edu The intramolecular version of this reaction is a powerful tool for constructing cyclic systems. chim.itwikipedia.orgprinceton.edu The reaction's utility is demonstrated in its application to the synthesis of complex molecules and pharmaceutical agents. nih.gov

Despite the suitability of this compound as a substrate, specific studies detailing its participation in Heck reactions could not be identified in the reviewed literature.

The Negishi coupling reaction creates a carbon-carbon bond by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorgsyn.org This reaction is noted for its high functional group tolerance and the ability to couple different types of carbon atoms (sp³, sp², and sp). organic-chemistry.org

A comprehensive search of the literature did not provide specific examples of the Negishi coupling being performed with this compound.

Palladium- or Copper-Catalyzed Carbon-Heteroatom Bond Formations

The formation of bonds between an aromatic carbon and a heteroatom (such as nitrogen or oxygen) is crucial for the synthesis of many biologically active compounds and materials. Reactions like the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are primary methods for achieving these transformations. catalysis.blogsnnu.edu.cnmdpi.com

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between aryl halides and amines under palladium catalysis. catalysis.blogsnnu.edu.cn Similarly, the Ullmann reaction traditionally uses copper to couple aryl halides with alcohols, amines, or thiols. rsc.orgdicp.ac.cnnih.gov

A review of the available scientific literature did not uncover specific research detailing the use of this compound in palladium- or copper-catalyzed carbon-heteroatom bond formation reactions.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org This reaction is highly valuable for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The general mechanism proceeds through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. wikipedia.org

For this compound, the Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C5 position. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and accommodating various amine coupling partners. Modern catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, enable these reactions to proceed under mild conditions with high functional group tolerance. wikipedia.orgorganic-chemistry.org

A key aspect of this reaction is the nature of the ligand, which can significantly influence the reaction rate and efficiency. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in promoting the coupling of aryl iodides. wikipedia.org

Table 1: Key Features of Buchwald-Hartwig Amination

| Feature | Description |

| Reactants | Aryl halide (e.g., this compound), primary or secondary amine |

| Catalyst | Palladium(0) complex |

| Ligands | Typically phosphine-based (e.g., BINAP, DPPF, sterically hindered monophosphines) |

| Base | Required for deprotonation of the amine |

| Product | Arylamine |

Thiol Arylation Reactions

The arylation of thiols to form aryl thioethers is another important transformation that can be achieved using this compound as a substrate. This reaction, often catalyzed by palladium or copper, provides a direct route to valuable sulfur-containing aromatic compounds. The mechanism of thiol arylation is analogous to other cross-coupling reactions, involving the formation of a metal-thiolate intermediate.

The reaction of an aryl iodide like this compound with a thiol in the presence of a suitable catalyst and base leads to the formation of a 3-acetyl-5-(arylthio)benzonitrile derivative. The reactivity of thioesters as acylating agents is significantly higher than that of their oxygen-containing counterparts, making them useful in various synthetic applications. researchgate.net

Aminocarbonylation Reactions

Aminocarbonylation is a process that introduces both a carbonyl group and an amino group in a single step. In the context of this compound, this reaction would involve the palladium-catalyzed reaction of the aryl iodide with carbon monoxide and an amine. This three-component reaction is a highly efficient method for the synthesis of amides. The catalytic cycle typically involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by CO insertion to form an aroylpalladium intermediate. Subsequent reaction with an amine leads to the formation of the corresponding amide and regeneration of the catalyst.

Transformations of the Nitrile Functional Group in the Aryl Framework

The nitrile group of this compound is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and amides.

Reduction Reactions to Amine Derivatives

The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, 3-acetyl-5-(aminomethyl)iodobenzene. Various reducing agents can be employed for this transformation. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a common method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can be used. organic-chemistry.org The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the reduction of the acetyl group. For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) has been shown to effectively reduce a wide range of nitriles. organic-chemistry.org

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

| Catalytic Hydrogenation (H₂, Pd/C) | High pressure and/or temperature | Primary Amine |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent, followed by aqueous workup | Primary Amine |

| Borane (BH₃) or its complexes | THF or other ethereal solvents | Primary Amine |

| Diisopropylaminoborane/LiBH₄ | Catalytic | Primary Amine |

Hydrolysis to Carboxylic Acid and Amide Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.comorganicchemistrytutor.comlmu.edu The reaction proceeds through the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, forming a tetrahedral intermediate. lmu.edu

Under acidic conditions, the reaction typically proceeds all the way to the carboxylic acid, 3-acetyl-5-iodobenzoic acid. organicchemistrytutor.commasterorganicchemistry.com The initial product is the corresponding amide, which is then further hydrolyzed under the acidic conditions. organicchemistrytutor.com

Basic hydrolysis can be controlled to yield either the amide, 3-acetyl-5-iodobenzamide, or the carboxylate salt, which upon acidification gives the carboxylic acid. organicchemistrytutor.comyoutube.com Milder basic conditions and shorter reaction times favor the formation of the amide. organicchemistrytutor.com

Nucleophilic Additions and Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic addition. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone.

Furthermore, the nitrile group can participate in cycloaddition reactions. researchgate.net A notable example is the [3+2] cycloaddition with azides to form tetrazoles, a class of nitrogen-rich heterocyclic compounds with applications in medicinal chemistry. This reaction is often promoted by a Lewis acid. Another important cycloaddition is with nitrile oxides, which are generated in situ from aldoximes, to form 1,2,4-oxadiazoles. beilstein-journals.orguchicago.edu These cycloaddition reactions provide powerful methods for the construction of five-membered heterocyclic rings. beilstein-journals.orguchicago.edu

Reactions of the Acetyl Carbonyl Group

The acetyl group, a prominent feature of the this compound structure, provides a versatile handle for a range of chemical modifications. The electrophilic nature of the carbonyl carbon and the acidity of the α-protons allow for a variety of transformations, including reductions, functionalizations at the alpha position, and condensation reactions.

Reduction of the Ketone Moiety

The ketone of the acetyl group in this compound can be selectively reduced to a secondary alcohol, yielding 3-(1-hydroxyethyl)-5-iodobenzonitrile. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones over other functional groups like nitriles and aryl iodides. masterorganicchemistry.comrsc.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent. masterorganicchemistry.comyoutube.com

| Reagent | Solvent(s) | Product | Notes |

| Sodium Borohydride | Methanol | 3-(1-hydroxyethyl)-5-iodobenzonitrile | A standard and selective method for the reduction of ketones. The nitrile and iodo groups are generally unreactive to NaBH₄. masterorganicchemistry.comresearchgate.net |

| Lithium Aluminium Hydride | THF, Et₂O | Complex mixture | LiAlH₄ is a much stronger reducing agent and would likely reduce the nitrile group in addition to the ketone, leading to a mixture of products. |

It is important to note that while NaBH₄ is generally selective, careful control of reaction conditions is necessary to avoid potential side reactions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are less suitable for this specific transformation as they would likely also reduce the nitrile functionality. youtube.com

Alpha-Functionalization Reactions

The protons on the methyl group of the acetyl moiety (α-protons) are acidic due to the electron-withdrawing effect of the carbonyl group. This acidity allows for deprotonation to form an enolate, which can then react with various electrophiles.

Alpha-halogenation is a common transformation for ketones. In the presence of an acid catalyst and a halogen such as bromine (Br₂) or chlorine (Cl₂), this compound can be halogenated at the α-position to yield 3-(2-haloacetyl)-5-iodobenzonitrile. The reaction proceeds through an enol intermediate, which acts as a nucleophile and attacks the electrophilic halogen. libretexts.orglibretexts.orgyoutube.com The use of reagents like N-bromosuccinimide (NBS) can also be employed for α-bromination under milder conditions. organic-chemistry.org

| Reagent(s) | Product | Reaction Type | Notes |

| Br₂, Acetic Acid | 3-(2-bromoacetyl)-5-iodobenzonitrile | α-Halogenation | The reaction is acid-catalyzed and proceeds via an enol intermediate. libretexts.orgyoutube.com |

| NBS | 3-(2-bromoacetyl)-5-iodobenzonitrile | α-Halogenation | N-Bromosuccinimide is a common reagent for α-bromination of ketones, often used with a radical initiator or acid catalyst. |

These α-halogenated products are valuable synthetic intermediates, for example, in the synthesis of α,β-unsaturated ketones through dehydrohalogenation. libretexts.org

Condensation and Annulation Reactions

The acetyl group of this compound can participate in various condensation and annulation reactions to form more complex molecular architectures, including heterocyclic systems.

Knoevenagel Condensation: This reaction involves the condensation of the acetyl group with an active methylene (B1212753) compound, such as malononitrile, in the presence of a basic catalyst. wikipedia.org This would lead to the formation of a new carbon-carbon double bond. For instance, the reaction of this compound with malononitrile, catalyzed by a weak base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), would yield (1-(3-cyano-5-iodophenyl)ethylidene)malononitrile. arkat-usa.orgnih.gov

Pyrimidine (B1678525) Synthesis: Aromatic acetyl compounds are valuable precursors for the synthesis of pyrimidine rings. mdpi.com One common method involves the reaction of the acetyl compound with an amidine or a related species. For example, condensation of this compound with an amidine like formamidine (B1211174) or guanidine (B92328) could lead to the formation of a substituted pyrimidine ring fused to the benzonitrile core. organic-chemistry.orgnih.govresearchgate.net The reaction typically proceeds through the formation of an α,β-unsaturated ketone intermediate followed by cyclocondensation. nih.gov

| Reaction Type | Reagent(s) | Potential Product Class | Notes |

| Knoevenagel Condensation | Malononitrile, Piperidine/Ammonium Acetate | Arylidenemalononitriles | A classic carbon-carbon bond-forming reaction. wikipedia.orgarkat-usa.org |

| Pyrimidine Synthesis | Amidines (e.g., Formamidine, Guanidine) | Substituted Pyrimidines | A versatile method for constructing pyrimidine heterocycles from acetyl precursors. mdpi.comorganic-chemistry.org |

Aromatic Substitution Reactions of the Benzonitrile Core

The benzonitrile core of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Nucleophilic Aromatic Substitution Pathways

The presence of the electron-withdrawing acetyl and cyano groups, meta to each other, and the iodo substituent makes the aromatic ring of this compound a potential substrate for nucleophilic aromatic substitution (SNAᵣ). The iodine atom, being a good leaving group, is the most likely site for substitution.

The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of a nucleophile on the aromatic ring. The stability of this intermediate is enhanced by the presence of the electron-withdrawing groups. A variety of nucleophiles can be employed in such reactions.

Amination: The displacement of the iodo group by an amine is a feasible transformation. libretexts.orgyoutube.com For example, reaction with a primary or secondary amine in the presence of a suitable base and potentially a catalyst could yield the corresponding 3-acetyl-5-aminobenzonitrile derivative.

Suzuki-Miyaura Coupling: The iodo substituent makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. snnu.edu.cnconicet.gov.arnih.gov This reaction would involve the coupling of the aryl iodide with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of a wide range of aryl or vinyl substituents at the 5-position. frontiersin.orgrsc.org

| Reaction Type | Reagent(s) | Potential Product Class | Notes |

| Amination | Primary/Secondary Amine, Base | 5-Amino-3-acetylbenzonitrile Derivatives | The electron-withdrawing groups facilitate the displacement of the iodide by a nucleophilic amine. libretexts.orgucalgary.ca |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid, Pd Catalyst, Base | 5-Aryl/Vinyl-3-acetylbenzonitrile Derivatives | A powerful and versatile method for C-C bond formation. The iodo substituent is highly reactive in this coupling. conicet.gov.arnih.gov |

Electrophilic Aromatic Substitution Selectivity

The directing effects of the substituents on the benzonitrile ring will govern the position of any further electrophilic aromatic substitution. The acetyl and cyano groups are both deactivating and meta-directing, while the iodo group is deactivating but ortho-, para-directing. libretexts.org

Given the substitution pattern of this compound, the positions available for electrophilic attack are C2, C4, and C6.

Acetyl group (at C3): Directs incoming electrophiles to the meta positions (C1 - already substituted, and C5 - already substituted).

Iodo group (at C5): Directs incoming electrophiles to the ortho positions (C4 and C6) and the para position (C2).

Cyano group (at C1): Directs incoming electrophiles to the meta positions (C3 - already substituted, and C5 - already substituted).

Considering these directing effects, the most likely positions for electrophilic attack are C2, C4, and C6. The acetyl and cyano groups strongly deactivate the ring, making electrophilic substitution challenging. However, if a reaction were to occur, the iodo group's ortho-directing effect would favor substitution at C4 and C6. The para-directing effect to C2 would also be a possibility.

Nitration: Under forcing conditions, such as with a mixture of nitric acid and sulfuric acid, nitration of the aromatic ring could potentially occur. masterorganicchemistry.comresearchgate.net The nitro group would be expected to add at one of the positions activated by the iodo group (C2, C4, or C6), with the specific regioselectivity depending on the precise reaction conditions and steric factors. The nitration of electron-rich acetophenones has been shown to sometimes lead to ipso-substitution, where a substituent other than hydrogen is replaced. researchgate.net

Metal-Catalyzed C-H Functionalization Directed by Nitrile and Acetyl Groups

The presence of both a nitrile and an acetyl group on the aromatic ring of this compound offers unique opportunities for regioselective C-H functionalization. Both groups are known to act as directing groups in transition-metal-catalyzed reactions, guiding the catalyst to a specific C-H bond, typically in the ortho position. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials, enhancing synthetic efficiency. nih.govresearchgate.net

The acetyl group, a ketone functionality, was one of the earliest recognized directing groups for ortho C-H functionalization. nih.gov It can chelate to a metal center, such as palladium(II) or rhodium(III), facilitating the activation of a proximal C-H bond to form a stable five- or six-membered metallacycle intermediate. nih.govsnnu.edu.cn In this compound, the acetyl group would be expected to direct functionalization to the C4 and C6 positions.

The nitrile group is also a versatile directing group. umich.edu Due to its linear geometry, it can participate in different coordination modes. While it often directs ortho-functionalization, specialized reaction systems have been developed that utilize the nitrile group to achieve meta-selective C-H activation through the formation of a larger macrocyclometalated intermediate. nih.govacs.orgrsc.org For this compound, standard ortho-directionality from the nitrile group would target the C2 and C4 positions.

Given the substitution pattern, C-H functionalization would likely occur at the C2, C4, or C6 positions. The ultimate regioselectivity would depend on the specific metal catalyst, ligands, and reaction conditions employed, which can modulate the relative directing strength of the acetyl versus the nitrile group. nih.gov Palladium and rhodium complexes are commonly used catalysts for these transformations. nih.govrsc.orgrsc.org For instance, palladium(II) acetate is a frequently used catalyst for directed C-H halogenation, arylation, and alkenylation reactions. organic-chemistry.org

Table 1: Potential Metal-Catalyzed C-H Functionalization Reactions of this compound

| Reaction Type | Potential Position(s) | Typical Catalyst | Typical Reagents/Coupling Partners |

| Arylation | C2, C4, C6 | Pd(OAc)₂, [RhCpCl₂]₂ | Arylboronic acids, Aryl iodides |

| Alkenylation | C2, C4, C6 | Pd(OAc)₂, [RhCpCl₂]₂ | Alkenes (e.g., acrylates, styrenes), Alkynes |

| Acetoxylation | C2, C4, C6 | Pd(OAc)₂ | PhI(OAc)₂ |

| Halogenation | C2, C4, C6 | Pd(OAc)₂ | N-Halosuccinimides (NCS, NBS, NIS) |

| Cyanation | C2, C4, C6 | Rh(III) | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) acs.org |

Radical Reactions and Photoinduced Processes

The carbon-iodine (C-I) bond in this compound is the most likely site for initiating radical reactions due to its lower bond dissociation energy compared to C-H, C-C, and C-N bonds. Aryl iodides are well-established precursors for generating aryl radicals, particularly through photoinduced processes. researchgate.netnih.gov

Visible-light photoredox catalysis is a powerful method for initiating such reactions under mild conditions. researchgate.netconicet.gov.ar In this approach, a photocatalyst (PC), often an iridium or ruthenium complex, absorbs visible light and enters an excited state. researchgate.net The excited PC can then engage in a single-electron transfer (SET) with the aryl iodide. For this compound, which contains electron-withdrawing groups, the reduction potential is more favorable, facilitating its reduction by the photoexcited catalyst to form a radical anion. conicet.gov.ar This radical anion rapidly decomposes, cleaving the C-I bond to generate a C5-centered aryl radical and an iodide anion. researchgate.net

Alternatively, direct photolysis of the aryl iodide without an external photocatalyst can also induce homolytic cleavage of the C-I bond, especially with UV light, to form the corresponding aryl radical. nih.gov Recent studies have also shown that direct visible light irradiation can generate a hybrid aryl-palladium-radical species from an aryl iodide and a Pd(0) complex, which can then participate in radical-type transformations. nih.gov

Once formed, the C5-aryl radical of 3-acetyl-5-benzonitrile can undergo several synthetically useful transformations. Common pathways include:

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor in the reaction medium (e.g., a solvent or an additive like tributylamine), resulting in the hydrodehalogenated product, 3-acetylbenzonitrile. researchgate.net

Addition to π-Systems: The aryl radical can add to unsaturated bonds, such as those in alkenes and alkynes, to form new C-C bonds. This is the basis for radical-based cross-coupling reactions. nih.gov

Intramolecular Cyclization: If an appropriate tethered group is present on the molecule, the aryl radical can undergo intramolecular cyclization to construct new ring systems.

Table 2: Potential Radical and Photoinduced Reactions of this compound

| Reaction Type | Initiation Method | Typical Reagents/Conditions | Expected Product Type |

| Hydrodehalogenation | Photoredox Catalysis | Photocatalyst (e.g., fac-Ir(ppy)₃), H-atom donor, visible light researchgate.net | 3-Acetylbenzonitrile |

| Radical Heck-type Reaction | Direct Photolysis or Photoredox Catalysis | Alkene, visible light or UV light nih.gov | 5-Alkenyl-3-acetylbenzonitrile derivative |

| Reductive Cyclization | Photoredox Catalysis | Intramolecular alkene/alkyne, H-atom donor, visible light researchgate.net | Fused or spirocyclic benzonitrile derivative |

| Carbonylative Coupling | Photoredox/Nickel Dual Catalysis | Amine, CO, photocatalyst, Ni-catalyst, visible light acs.org | 5-Amide-3-acetylbenzonitrile derivative |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are fundamental to controlling and optimizing the transformations of this compound.

In metal-catalyzed C-H functionalization , the mechanism is widely accepted to proceed through an inner-sphere pathway involving a cyclometalated intermediate. youtube.com For this compound, the reaction would initiate by coordination of the palladium or rhodium catalyst to either the acetyl oxygen or the nitrile nitrogen. snnu.edu.cnorganic-chemistry.org This is followed by a concerted metalation-deprotonation (CMD) step, where a C-H bond ortho to the directing group is cleaved to form a stable pallada- or rhodacycle. acs.orgyoutube.com This cyclometalated species is a key intermediate. The subsequent steps depend on the specific reaction. For example, in an arylation with an aryl iodide, the cycle would involve oxidative addition of the aryl iodide to the Pd(II)-center to form a Pd(IV) intermediate, followed by reductive elimination to form the new C-C bond and regenerate the active Pd(II) catalyst. mdpi.com In reactions involving hypervalent iodine reagents like PhI(OAc)₂, the oxidant facilitates the turnover by oxidizing the metal center, promoting the C-C or C-heteroatom bond-forming reductive elimination. mdpi.comnih.gov

For radical and photoinduced reactions , the mechanism begins with the generation of an aryl radical from the C-I bond. researchgate.netnih.gov In photoredox catalysis, the cycle is initiated by the excitation of the photocatalyst (PC) with visible light. The excited state, *PC, then reduces the aryl iodide (Ar-I) via single-electron transfer (SET) to form a radical anion, Ar-I•⁻, and the oxidized photocatalyst, PC•⁺. conicet.gov.aryoutube.com

*Ar-I + PC → Ar-I•⁻ + PC•⁺

The radical anion is unstable and fragments to produce the aryl radical (Ar•) and an iodide anion (I⁻).

Ar-I•⁻ → Ar• + I⁻

The aryl radical then reacts with a substrate in the reaction mixture (e.g., an alkene or H-atom donor). The catalytic cycle is closed by the reduction of the oxidized photocatalyst (PC•⁺) back to its ground state (PC), often by a sacrificial electron donor present in the reaction.

In processes involving a hybrid aryl Pd-radical species, a proposed mechanism involves the direct single-electron transfer from an excited Pd(0) complex to the aryl iodide under visible light, forming the hybrid Pd-radical intermediate without the need for an external photosensitizer. nih.gov This intermediate then engages in radical-type reactivity, such as hydrogen atom transfer. nih.gov

Applications of 3 Acetyl 5 Iodobenzonitrile As a Versatile Synthetic Intermediate

Precursor in the Construction of Complex Organic Scaffolds

The strategic positioning of the acetyl, iodo, and nitrile groups on the aromatic ring of 3-acetyl-5-iodobenzonitrile provides multiple avenues for the synthesis of intricate molecular architectures, including heterocyclic, polycyclic, and fused-ring systems.

Quinazolines: The acetyl group in this compound can serve as a key functional handle for the construction of quinazoline (B50416) rings. One potential synthetic route involves the initial conversion of the acetyl group into an amino group via reactions such as reductive amination. The resulting 2-aminoacetophenone (B1585202) derivative can then undergo condensation and cyclization reactions with various reagents to form the quinazoline core. For instance, reaction with ammonium (B1175870) acetate (B1210297) under microwave heating conditions is a known method for the synthesis of quinazoline derivatives from 2-aminobenzophenones or 2-aminoacetophenones. nih.gov Alternatively, the acetyl group can participate in transition-metal-free oxidative and condensation cyclization reactions with benzylamines using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). nih.gov The iodo and nitrile groups can be retained for further functionalization of the quinazoline scaffold.

| Starting Material | Reagents and Conditions | Product |

| This compound (after conversion of acetyl to amino) | Aldehydes, Ammonium Acetate, Microwave | Substituted Quinazoline |

| This compound (after conversion of acetyl to amino) | Benzylamines, DDQ | 2-Arylquinazoline |

Benzazepines: The synthesis of benzazepines, a class of compounds with significant biological activity, can also be envisioned starting from this compound. eurekalert.org While direct acetylation of benzodiazepines has been reported to lead to ring-opening, the acetyl group in this compound can be strategically utilized in the initial construction of the seven-membered ring. researchgate.net For example, the acetyl group could be elaborated into a side chain that can undergo intramolecular cyclization onto the aromatic ring. The iodo group provides a handle for palladium-catalyzed C-H activation/cycloaddition reactions, a modern and efficient method for benzazepine synthesis. eurekalert.org

| Starting Material | Synthetic Strategy | Potential Product |

| This compound | Elaboration of acetyl group and intramolecular cyclization | Functionalized Benzazepine |

| This compound | Palladium-catalyzed C-H activation/cycloaddition utilizing the iodo group | Chiral Benzazepine Derivative |

The presence of the iodine atom in this compound is particularly advantageous for the construction of polycyclic and fused-ring systems. Iodoarenes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. organic-chemistry.orgrsc.org These reactions allow for the introduction of new carbon-carbon bonds, which can then be utilized in subsequent cyclization reactions to build up the polycyclic framework.

For instance, a Suzuki coupling of this compound with an appropriate boronic acid could introduce an aryl or vinyl group, which could then undergo an intramolecular cyclization involving the acetyl or nitrile group to form a new ring. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent, a versatile functional group for further transformations leading to fused aromatic systems. The nitrile group itself can participate in cyclization reactions to form fused heterocyclic rings. nih.govresearchgate.net

| Reaction Type | Coupling Partner | Potential Intermediate | Subsequent Reaction | Final Product |

| Suzuki Coupling | Arylboronic acid | Biaryl derivative | Intramolecular cyclization | Fused-ring system |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivative | Cyclization/aromatization | Polycyclic aromatic compound |

| Heck Coupling | Alkene | Arylalkene derivative | Intramolecular cyclization | Fused-ring system |

Building Block for Functional Materials Research

The unique combination of functional groups in this compound makes it a promising building block for the synthesis of advanced functional materials with tailored optical and electronic properties.

The iodo group in this compound can be readily converted into other functional groups suitable for polymerization, such as a boronic ester or a stannane, via well-established methods. This would allow for its use as a monomer in Suzuki or Stille polymerization, respectively, to create conjugated polymers. The acetyl and nitrile groups appended to the polymer backbone would be expected to influence the polymer's electronic properties, solubility, and morphology. Furthermore, the acetyl group could serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Benzonitrile (B105546) derivatives are known to be important components in the synthesis of liquid crystals. colorado.eduajchem-a.com The nitrile group, with its large dipole moment, often contributes to the mesomorphic properties of these materials. The rigid aromatic core of this compound, coupled with the potential for elongation through reactions at the iodo and acetyl positions, makes it an interesting candidate for the design of novel liquid crystalline materials. beilstein-journals.orgnih.gov

In the field of optoelectronics, iodoarenes are valuable precursors for the synthesis of organic light-emitting diode (OLED) materials and other organic semiconductors. mdpi.comossila.com The iodo group can be used to introduce the molecule into larger conjugated systems through cross-coupling reactions. The acetyl and nitrile groups can act as electron-withdrawing groups, which can be used to tune the energy levels (HOMO/LUMO) of the resulting materials, a crucial aspect in the design of efficient optoelectronic devices.

| Material Type | Role of this compound | Key Functional Groups |

| Conjugated Polymers | Monomer precursor | Iodo (for coupling), Acetyl, Nitrile (for property tuning) |

| Liquid Crystals | Core structure | Nitrile, Aromatic ring |

| Optoelectronic Materials | Precursor for organic semiconductors | Iodo (for coupling), Acetyl, Nitrile (for electronic tuning) |

Utility in Agrochemical and Specialty Chemical Synthesis

Benzonitrile and its derivatives are widely used as intermediates in the production of agrochemicals and specialty chemicals. atamankimya.commedcraveonline.comwikipedia.orgnih.govatamanchemicals.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other functional groups. While specific applications of this compound in this area are not extensively documented, its functional groups suggest potential utility.

The presence of an acetyl group and an iodine atom offers multiple points for diversification, allowing for the synthesis of a library of compounds for screening in agrochemical applications. For instance, the acetyl group can be a precursor for the synthesis of various heterocyclic systems known to possess biological activity. The iodo group can be used to introduce other functionalities that may enhance the efficacy or modify the properties of the target molecule. The synthesis of axially chiral benzonitriles has been shown to be of interest for their potential anti-bacterial activities for plant protection. nih.gov

Lack of Specific Research Hinders Detailed Analysis of this compound in Scaffold Diversification and Library Synthesis

Despite extensive searches of scientific databases and literature, specific and detailed information regarding the application of this compound in scaffold diversification and library synthesis methodologies remains elusive. While the foundational principles of these techniques are well-established in medicinal chemistry, their direct application utilizing this compound as a key building block is not prominently documented in the available scientific literature.

Scaffold diversification is a crucial strategy in drug discovery, enabling the generation of novel molecular architectures from a common core structure. This process allows for the exploration of a wider chemical space, aiming to identify compounds with improved biological activity, selectivity, and pharmacokinetic properties. Similarly, library synthesis involves the systematic and rapid production of a large number of related compounds, which can then be screened for desired biological activities.

The chemical structure of this compound, featuring an acetyl group, a nitrile group, and an iodine atom on a benzene (B151609) ring, suggests its potential as a versatile intermediate for such synthetic endeavors. The acetyl and nitrile moieties can participate in a variety of chemical transformations to form diverse heterocyclic rings, while the iodine atom provides a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

However, a thorough review of published research did not yield specific examples or detailed methodologies for the use of this compound in generating compound libraries or for systematic scaffold diversification studies. General synthetic methods for compound classes such as pyrazoles, pyridines, and pyrimidines are widely reported, but literature that specifically employs this compound as the starting material for creating a diverse library of these scaffolds could not be identified. Consequently, the detailed research findings and data tables requested for this article cannot be provided at this time due to the absence of this specific information in the public domain. Further research and publication in this specific area would be necessary to enable a comprehensive review.

Computational and Theoretical Investigations of 3 Acetyl 5 Iodobenzonitrile

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For 3-Acetyl-5-iodobenzonitrile, these studies elucidate the influence of its substituent groups—acetyl, iodo, and cyano—on the electron distribution across the benzene (B151609) ring. The acetyl and cyano groups are strong electron-withdrawing groups, which significantly lower the energy of the molecular orbitals.

The electronic structure dictates the molecule's reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In substituted benzonitriles, the nature of the substituents heavily influences this gap; electron-withdrawing groups like nitro groups have been shown to lower the HOMO-LUMO gap, thereby increasing the molecule's tendency to accept electrons researchgate.net. The molecular electrostatic potential (MEP) map identifies the electron-rich and electron-deficient regions of the molecule, highlighting the azomethine nitrogen as a likely electron-rich center researchgate.net.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations This table presents illustrative data based on typical DFT calculations for substituted aromatic compounds, as specific experimental or computational values for this compound are not readily available in the cited literature.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 to -3.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 eV | Relates to chemical reactivity and stability researchgate.net |

| Dipole Moment | 3.0 to 5.0 D | Indicates overall polarity of the molecule |

Theoretical Predictions of Structure-Reactivity Relationships

Building on electronic structure calculations, theoretical models can predict structure-reactivity relationships. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, are derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. For instance, the high electronegativity and hardness expected for this compound, due to its electron-withdrawing groups, would suggest a strong tendency to accept electrons in reactions.

Local reactivity descriptors, like the Fukui function, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For this compound, the carbon atom of the nitrile group and the acetyl carbonyl carbon would be predicted as primary electrophilic sites, while the aromatic ring positions would have varying reactivity based on the combined electronic effects of the substituents. Such theoretical approaches are crucial for transforming structural information into quantitative reactivity predictions researchgate.net.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. DFT calculations can be used to model the energy profile of a reaction pathway, providing critical information about its feasibility and kinetics. For instance, theoretical studies have been successfully applied to elucidate the mechanisms of 1,3-dipolar cycloaddition reactions involving benzonitrile (B105546) oxide and other organic reactions researchgate.netmdpi.comresearchgate.netpku.edu.cn.

For this compound, a potential reaction for investigation would be a Suzuki or Sonogashira cross-coupling at the C-I bond. Computational modeling of such a reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Transition State Search: Locating the highest-energy point along the reaction coordinate, which represents the kinetic barrier (activation energy) of the reaction.

Frequency Analysis: Confirming the nature of the stationary points (minima for stable species, a single imaginary frequency for transition states).

These calculations provide the Gibbs free energy of activation (ΔG‡), which is essential for predicting the reaction rate. DFT studies on the aminocarbonylation of iodobenzene, for example, have detailed the reaction pathway and energy profiles on a catalyst surface researchgate.net.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Pathway This table provides a conceptual framework for the type of data obtained from computational modeling of a reaction pathway, such as a nucleophilic aromatic substitution.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Highest energy point of the reaction | +25.0 (Hypothetical ΔG‡) |

| Intermediate | Meisenheimer-like complex | +5.0 |

| Products | Substituted benzonitrile + Leaving group | -10.0 |

Analysis of Intermolecular Interactions

The substituent groups on this compound enable a variety of non-covalent interactions that govern its solid-state structure and material properties.

Halogen Bonding: The iodine atom is a potent halogen bond donor. The region of positive electrostatic potential on the iodine atom along the C-I bond axis (the σ-hole) can interact favorably with a nucleophilic region on an adjacent molecule, such as the nitrogen atom of the cyano group. Studies on 4-iodobenzonitrile have shown that C≡N···I halogen bonds are highly directional and robust, forming chains of molecules in the crystal structure mdpi.comnih.gov. This interaction is often stronger and less compressible than other intermolecular forces in the crystal nih.gov. The nature of halogen bonding can be investigated in detail using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM) nih.gov.

π-π Stacking: The aromatic ring of this compound allows for π-π stacking interactions. In the crystal structure of 4-iodobenzonitrile, these interactions occur between adjacent molecular chains. However, these π-π contacts have been shown to be more sensitive to external pressure compared to the halogen bonds, indicating they are a softer, more compressible interaction nih.gov.

Table 3: Summary of Potential Intermolecular Interactions Data based on findings for analogous compounds like 4-iodobenzonitrile.

| Interaction Type | Donor | Acceptor | Typical Distance | Significance |

|---|---|---|---|---|

| Halogen Bond | C-I | N≡C | ~3.1 Å nih.gov | Strong, directional; primary motif in crystal engineering mdpi.comresearchgate.net |

| π-π Stacking | Benzene Ring | Benzene Ring | ~3.6 Å nih.gov | Contributes to crystal packing; more compressible than halogen bonds nih.gov |

| Hydrogen Bond | C-H (aromatic) | O=C (acetyl) | 2.2 - 2.8 Å | Weak; provides additional stabilization |

Molecular Dynamics and Docking Simulations (in theoretical ligand studies)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein. This compound, with its distinct functional groups, could theoretically act as a ligand for various biological targets. A docking study would involve placing the molecule into the active site of a receptor to identify favorable binding modes and estimate the binding affinity, typically expressed as a docking score mdpi.commdpi.com. Key interactions would likely involve hydrogen bonding with the acetyl oxygen or nitrile nitrogen, and halogen bonding with the iodine atom.

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation tracks the motions of atoms in the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation nih.gov. A stable complex will exhibit minimal fluctuations in its RMSD value.

Table 4: Hypothetical Docking Simulation Results This table illustrates the type of output from a molecular docking study, showing how this compound might interact with a hypothetical protein active site.

| Parameter | Result |

|---|---|

| Protein Target | Hypothetical Kinase XYZ |

| Binding Energy (Docking Score) | -8.5 kcal/mol |

| Key Interacting Residues | ASP145 (H-bond with acetyl), LYS88 (H-bond with nitrile N), PHE140 (π-π stacking) |

| MD Simulation Stability (RMSD) | Stable complex with RMSD < 2 Å over 100 ns simulation nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is a fundamental tool for the structural elucidation of organic compounds like 3-Acetyl-5-iodobenzonitrile.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the acetyl methyl protons. The aromatic region would likely display three signals corresponding to the protons on the benzene (B151609) ring. Their chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) would be crucial in confirming the 1,3,5-substitution pattern. The methyl protons of the acetyl group would appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include signals for the acetyl methyl carbon, the carbonyl carbon, the nitrile carbon, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents (acetyl, iodo, and cyano groups), providing further confirmation of the substitution pattern.

Two-Dimensional NMR Techniques: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is often employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to one another in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the acetyl group, the cyano group, and the benzene ring.

| Technique | Information Obtained | Application to this compound |

| ¹H NMR | Proton chemical environment, multiplicity, and coupling | Confirms number and relative positions of aromatic protons and identifies the acetyl methyl group. |

| ¹³C NMR | Number and electronic environment of unique carbon atoms | Identifies all carbon atoms, including carbonyl, nitrile, and aromatic carbons. |

| COSY | ¹H-¹H coupling networks | Establishes the connectivity of the aromatic protons. |

| HSQC | Direct ¹H-¹³C correlations | Assigns carbon signals based on their attached protons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms connectivity of functional groups to the aromatic ring and identifies quaternary carbons. |

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain insights into its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of a compound. For this compound (C₉H₆INO), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass of the compound, thereby distinguishing it from other potential isomers or compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In the context of reaction monitoring or mechanistic studies involving this compound, ESI-MS could be used to detect charged intermediates or products in solution. This technique is highly sensitive and can provide real-time information about the progress of a chemical transformation.

| Technique | Primary Function | Data for this compound |

| HRMS | Precise mass measurement | Determination of the exact molecular formula (C₉H₆INO). |

| ESI-MS | Soft ionization for polar molecules | Detection of molecular ions and potential reaction intermediates in solution. |

X-Ray Crystallography for Solid-State Structural Elucidation

While NMR and MS provide information about molecular connectivity and formula, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. This technique is contingent on the ability to grow a suitable single crystal of the compound.

Single-Crystal X-Ray Diffraction Analysis

| Parameter | Information Provided by X-Ray Crystallography |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the asymmetric unit. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Intermolecular Interactions | How molecules are arranged and interact with each other in the solid state. |

Chromatographic Techniques for Separation and Purity Analysis in Synthesis

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound, a variety of chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. It is widely used for purity assessment of synthesized compounds like this compound. A typical HPLC analysis would involve dissolving a small amount of the compound in a suitable solvent and injecting it into a column packed with a stationary phase (commonly silica-based, such as C18). A mobile phase (a solvent or mixture of solvents) is then pumped through the column under high pressure.